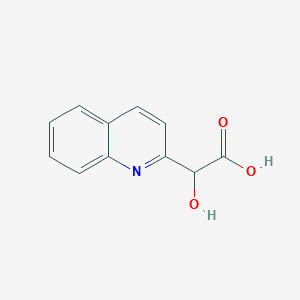
2,6-Difluorophenyl Chloroformate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,6-Difluorophenyl Chloroformate is an organic compound with the molecular formula C7H3ClF2O2. It is a derivative of phenyl chloroformate, where two hydrogen atoms on the benzene ring are replaced by fluorine atoms at the 2 and 6 positions. This compound is used as a reagent in organic synthesis, particularly in the preparation of various chemical intermediates and active pharmaceutical ingredients.
Preparation Methods
Synthetic Routes and Reaction Conditions
2,6-Difluorophenyl Chloroformate can be synthesized through the reaction of 2,6-difluorophenol with phosgene (COCl2) in the presence of a base such as pyridine. The reaction typically occurs at low temperatures to control the exothermic nature of the process and to prevent the decomposition of the product. The general reaction scheme is as follows:
2,6-Difluorophenol+Phosgene→2,6-Difluorophenyl Chloroformate+HCl
Industrial Production Methods
In industrial settings, the production of this compound involves the continuous flow of reactants through a reactor, where the reaction conditions such as temperature, pressure, and reactant concentrations are carefully controlled. The product is then purified through distillation or recrystallization to obtain a high-purity compound suitable for further applications.
Chemical Reactions Analysis
Types of Reactions
2,6-Difluorophenyl Chloroformate undergoes several types of chemical reactions, including:
Nucleophilic Substitution: Reacts with nucleophiles such as amines and alcohols to form carbamates and carbonates, respectively.
Hydrolysis: Reacts with water to produce 2,6-difluorophenol and hydrochloric acid.
Reduction: Can be reduced to 2,6-difluorophenol using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Amines: Used in the formation of carbamates under mild conditions.
Alcohols: React to form carbonates in the presence of a base.
Water: Hydrolysis occurs readily in the presence of moisture.
Reducing Agents: Lithium aluminum hydride is commonly used for reduction reactions.
Major Products Formed
Carbamates: Formed from the reaction with amines.
Carbonates: Formed from the reaction with alcohols.
2,6-Difluorophenol: Formed from hydrolysis or reduction reactions.
Scientific Research Applications
2,6-Difluorophenyl Chloroformate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of various intermediates and active pharmaceutical ingredients.
Biology: Employed in the modification of biomolecules for labeling and detection purposes.
Medicine: Utilized in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Industry: Applied in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2,6-Difluorophenyl Chloroformate involves its reactivity with nucleophiles. The chloroformate group (ROC(O)Cl) is highly reactive and can undergo nucleophilic substitution reactions with various nucleophiles such as amines and alcohols. The molecular targets and pathways involved depend on the specific nucleophile and the reaction conditions.
Comparison with Similar Compounds
2,6-Difluorophenyl Chloroformate can be compared with other chloroformates such as:
Methyl Chloroformate: A simpler chloroformate used in similar nucleophilic substitution reactions.
Phenyl Chloroformate: Similar structure but without the fluorine substituents, leading to different reactivity and applications.
Benzyl Chloroformate: Used for introducing the Cbz (carboxybenzyl) protecting group in organic synthesis.
The uniqueness of this compound lies in the presence of fluorine atoms, which can influence the reactivity and stability of the compound, making it suitable for specific applications where fluorinated intermediates are required.
Properties
Molecular Formula |
C7H3ClF2O2 |
|---|---|
Molecular Weight |
192.55 g/mol |
IUPAC Name |
(2,6-difluorophenyl) carbonochloridate |
InChI |
InChI=1S/C7H3ClF2O2/c8-7(11)12-6-4(9)2-1-3-5(6)10/h1-3H |
InChI Key |
XAEAQCLRHNJBLT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)F)OC(=O)Cl)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


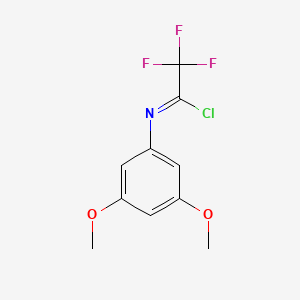

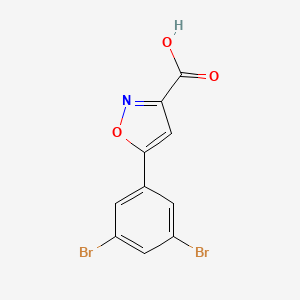
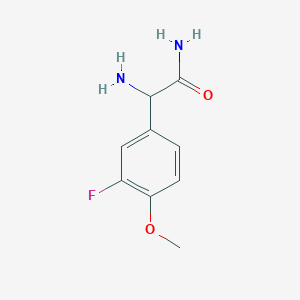
![Diethyl [2-(Trifluoromethoxy)phenyl]phosphonate](/img/structure/B15335639.png)
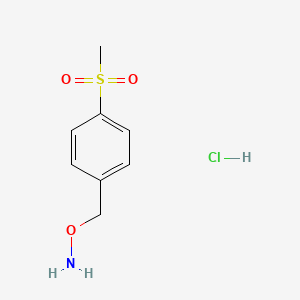
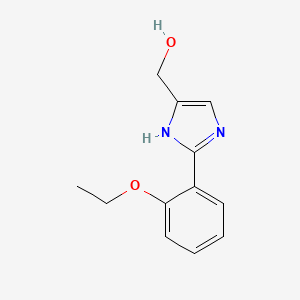
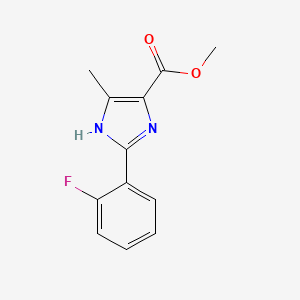

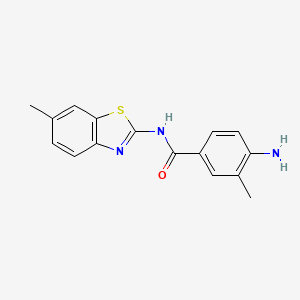
![5-[4-Bromo-2-(trifluoromethyl)phenyl]-1,3,4-thiadiazol-2-amine](/img/structure/B15335673.png)

